Sitravatinib Malate

Drug Resistance VEGFR TKI Proliferation Assay

Standard multi-kinase inhibitors like cabozantinib fail in TKI-resistant models due to divergent functional profiles. Sitravatinib malate is the validated alternative. - Enhanced potency in VEGFR inhibitor-resistant cell lines (Dolan et al.); cabozantinib shows no such gain - Low-nanomolar inhibition of VEGFR2, TAM receptors (AXL, MER), KIT, and MET - Long half-life for sustained in vivo target engagement - ≥98% purity, salt form (malate) for improved oral bioavailability

Molecular Formula C37H35F2N5O9S
Molecular Weight 763.8 g/mol
CAS No. 2244864-88-6
Cat. No. B3325933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitravatinib Malate
CAS2244864-88-6
Molecular FormulaC37H35F2N5O9S
Molecular Weight763.8 g/mol
Structural Identifiers
SMILESCOCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
InChIKeyGDLGZWLGDROYHH-WNQIDUERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitravatinib Malate: Spectrum-Selective Kinase Inhibitor


Sitravatinib malate (CAS 2244864-88-6) is the malate salt form of sitravatinib (MGCD516), an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor [1]. The compound targets a defined set of therapeutically relevant kinases, including TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (VEGFR2, KIT), and MET, with demonstrated preclinical anti-tumor activity and capacity to modulate the tumor microenvironment [2]. It is supplied as a high-purity (≥98%) research compound for in vitro and in vivo oncology studies .

Sitravatinib Malate vs. Generic Multi-Kinase Inhibitors


The term 'multi-kinase inhibitor' encompasses a wide array of compounds with divergent target profiles and functional outcomes. In the context of sitravatinib malate, substitution with alternative RTK inhibitors like cabozantinib, sunitinib, or axitinib is not functionally equivalent. While these drugs share some kinase targets, sitravatinib's specific 'spectrum-selective' profile confers a distinct advantage in TKI-resistant disease models. As demonstrated by Dolan et al., compensatory signaling mechanisms that drive resistance to first-line VEGFR TKIs paradoxically enhance the tumor-inhibiting effects of broad-spectrum inhibitors like sitravatinib [1]. This differential sensitivity is not a universal property of the drug class; for instance, cabozantinib—despite a similar target portfolio—does not exhibit the same enhanced efficacy in resistant cell lines, instead showing similar or reduced potency compared to parental cells [1]. This underscores that target overlap does not guarantee functional interchangeability, making compound-specific selection critical for studies involving acquired resistance.

Sitravatinib Malate Quantitative Evidence


Enhanced Potency in TKI-Resistant Cells vs. Cabozantinib

In a direct head-to-head in vitro study, sitravatinib demonstrated significantly enhanced anti-proliferative activity in cell lines with acquired resistance to the VEGFR TKIs sunitinib (SuR) and axitinib (AxR) compared to the control multi-kinase inhibitor cabozantinib [1]. Specifically, the concentration of sitravatinib required to achieve 50% growth inhibition (IC50) was consistently lower in SuR/AxR cells than in parental (P) cells across multiple models, a phenomenon not observed with cabozantinib [1].

Drug Resistance VEGFR TKI Proliferation Assay

Broad-Spectrum Kinase Inhibition Profile

Sitravatinib malate exhibits a well-characterized, potent inhibitory profile across a specific set of clinically relevant receptor tyrosine kinases . Its activity spans the TAM family (AXL, MER), VEGFR family (VEGFR1-3), and other key targets like KIT, FLT3, DDR1/2, and TRKA/B . This defined 'spectrum-selectivity' distinguishes it from broader but less potent inhibitors or narrower VEGFR-focused agents.

Kinase Selectivity Enzymatic Assay IC50

In Vivo Efficacy vs. Imatinib and Crizotinib

In comparative in vivo efficacy studies, sitravatinib treatment resulted in significantly greater tumor growth suppression in mouse xenograft models than two other multi-kinase inhibitors, imatinib and crizotinib [1]. This demonstrates that sitravatinib's superior potency is not limited to in vitro biochemical assays but translates to a tangible advantage in a more complex biological system.

Xenograft Model In Vivo Efficacy Sarcoma

Pharmacokinetic Half-Life Profile

A first-in-human Phase 1/1b study established the pharmacokinetic parameters of sitravatinib malate, demonstrating a terminal elimination half-life (t1/2) that supports once-daily oral dosing [1]. This profile is a key differentiator from other RTK inhibitors that may require twice-daily administration due to shorter half-lives, impacting both convenience and consistent target coverage in long-term in vivo experiments.

Pharmacokinetics Half-Life Oral Bioavailability

Sitravatinib Malate Research Applications


Acquired Resistance to Anti-Angiogenic Therapy

Given its documented ability to overcome TKI resistance in vitro and in vivo [1], sitravatinib malate is optimally deployed as a tool compound in studies modeling the evolution of resistance to VEGFR-targeted agents like sunitinib and axitinib. Its unique enhanced activity in resistant cell populations, which is not shared by cabozantinib, makes it a critical reagent for probing the compensatory signaling pathways that drive therapeutic escape [1].

Combined VEGFR, TAM, and MET Inhibition

Sitravatinib malate's defined, low-nanomolar inhibitory profile across VEGFRs (1-3), TAM receptors (AXL, MER), KIT, and MET makes it the compound of choice for in vivo models where combined inhibition of angiogenesis (via VEGFR2), immune evasion (via TAM receptors), and tumor cell proliferation (via MET/KIT) is hypothesized to be synergistic . Its long half-life further supports sustained target engagement in these models [2].

Checkpoint Inhibitor Combination Studies

Preclinical data indicates that sitravatinib malate promotes an antitumor immune microenvironment and enhances the activity of PD-1 blockade . Its use is therefore indicated in research exploring combination therapies aimed at converting 'cold' tumors to 'hot' tumors, leveraging its dual action on both tumor vasculature and innate immune suppression via TAM receptor inhibition [1].

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